Tosufloxacin

説明

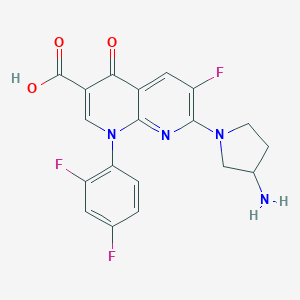

Structure

3D Structure

特性

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWFMDMBOJLQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100490-94-6 (4-toluene sulfonate) | |

| Record name | Tosufloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044135 | |

| Record name | Tosufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100490-36-6 | |

| Record name | Tosufloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosufloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosufloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16850 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tosufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOSUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Tosufloxacin's Action on DNA Gyrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin, a fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting essential bacterial enzymes responsible for DNA replication and repair. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's interaction with one of its primary targets, DNA gyrase. Through a synthesis of available quantitative data, detailed experimental protocols, and structural visualizations, this document aims to equip researchers and drug development professionals with a thorough understanding of this critical drug-target interaction.

General Mechanism of Fluoroquinolone Action

Fluoroquinolones, including this compound, function by inhibiting the activity of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. The primary mechanism of action for fluoroquinolones involves the stabilization of a covalent complex between DNA gyrase and the DNA substrate. This ternary complex, known as the cleavage complex, traps the enzyme in a state where it has cleaved both strands of the DNA, preventing the subsequent re-ligation step. The accumulation of these stalled cleavage complexes leads to double-stranded DNA breaks, ultimately triggering cell death. A magnesium ion is believed to play a crucial role in mediating the interaction between the fluoroquinolone molecule and the DNA-gyrase complex.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against DNA gyrase has been quantified in various bacterial species. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the effectiveness of an inhibitor. The following table summarizes the available IC50 data for this compound against DNA gyrase from different bacteria.

| Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |

| Enterococcus faecalis | DNA Gyrase | 11.6 | [1] |

| Staphylococcus aureus | DNA Gyrase | 46.0 | [2] |

Structural Basis of Interaction

The following diagram illustrates the generalized interaction of a fluoroquinolone with the DNA-gyrase cleavage complex.

Caption: Generalized interaction of a fluoroquinolone with the DNA-gyrase cleavage complex.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound on DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence and absence of an inhibitor.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

-

This compound stock solution (in DMSO)

-

Stop Solution/Loading Dye: 5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol.

-

Agarose

-

1X TAE buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

4 µL 5X Assay Buffer

-

1 µL relaxed pBR322 DNA (e.g., 0.5 µg)

-

1 µL of this compound at various concentrations (or DMSO for control)

-

x µL sterile distilled water to a final volume of 19 µL.

-

-

Initiate the reaction by adding 1 µL of pre-mixed DNA gyrase subunits (e.g., 1 unit).

-

Incubate the reactions at 37°C for 1 hour.

-

Terminate the reactions by adding 4 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in 1X TAE buffer.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC50 value of this compound.

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

DNA Gyrase Cleavage Assay

This assay is designed to detect the formation of the stabilized cleavage complex induced by fluoroquinolones.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

5X Assay Buffer (without ATP): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

-

This compound stock solution (in DMSO)

-

SDS (10% solution)

-

Proteinase K (20 mg/mL)

-

Stop Solution/Loading Dye

-

Agarose

-

1X TAE buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

4 µL 5X Assay Buffer (without ATP)

-

1 µL supercoiled pBR322 DNA (e.g., 0.5 µg)

-

1 µL of this compound at various concentrations (or DMSO for control)

-

x µL sterile distilled water to a final volume of 19 µL.

-

-

Initiate the reaction by adding 1 µL of pre-mixed DNA gyrase subunits.

-

Incubate the reactions at 37°C for 30 minutes.

-

Add 2 µL of 10% SDS and 1 µL of 20 mg/mL Proteinase K to each reaction.

-

Incubate at 37°C for another 30 minutes to digest the protein.

-

Add 4 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in 1X TAE buffer.

-

Perform electrophoresis and visualize the gel as described for the supercoiling assay. The appearance of a linear DNA band indicates the formation of a cleavage complex.

Caption: Workflow for the DNA gyrase cleavage assay.

Conclusion

This compound effectively inhibits bacterial DNA gyrase by stabilizing the cleavage complex, a hallmark of the fluoroquinolone class of antibiotics. The quantitative data, though limited to certain species, demonstrates its potent inhibitory activity. The provided experimental protocols offer a framework for further investigation into the specific interactions of this compound with DNA gyrase from a broader range of clinically relevant bacteria. Future research focusing on co-crystallization and advanced molecular modeling of the this compound-gyrase-DNA ternary complex will be invaluable for a more detailed understanding of its binding mode and for the rational design of next-generation fluoroquinolones with improved efficacy and reduced resistance potential.

References

The Antibacterial Spectrum of Tosufloxacin Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, with a specific focus on its efficacy against Gram-positive bacteria. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological and procedural pathways.

Data Presentation: In Vitro Activity of this compound

The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively. The following tables summarize the in vitro activity of this compound against a range of clinically relevant Gram-positive bacteria, compiled from various studies.

| Bacterium | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | Not Specified | Not Specified | 0.12[1] | Not Specified |

| Staphylococcus aureus (Ciprofloxacin-susceptible) | Not Specified | Not Specified | 0.016[2] | Not Specified |

| Staphylococcus aureus | Not Specified | Not Specified | 0.063[3] | Not Specified |

| Staphylococcus epidermidis | Not Specified | Not Specified | 0.05 - 1.56 | Not Specified |

| Streptococcus pneumoniae | Not Specified | Not Specified | 0.5[1] | Not Specified |

| Streptococcus pneumoniae (Penicillin-susceptible, -intermediate, and -resistant) | Not Specified | 0.25 | 0.25 | Not Specified |

| Streptococcus pyogenes (Group A) | 22 | Not Specified | 0.25 - 1 | Not Specified |

| Streptococcus agalactiae (Group B) | 30 | Not Specified | 0.25 - 1 | Not Specified |

| Streptococcus bovis (Group D) | 19 | Not Specified | 0.25 - 1 | Not Specified |

| Streptococcus sanguis | 21 | Not Specified | 0.25 - 1 | Not Specified |

| Streptococcus milleri | 29 | Not Specified | 0.25 - 1 | Not Specified |

| Streptococcus mitis | 17 | Not Specified | 0.25 - 1 | Not Specified |

| Various Streptococci | 248 | Not Specified | 0.25 - 1[4] | Not Specified |

| Enterococcus faecalis | Not Specified | Not Specified | 1.0 | Not Specified |

| Enterococcus faecium | 45 | Not Specified | 0.25 - 1 | Not Specified |

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[5] In Gram-positive bacteria, topoisomerase IV is often the primary target.[6]

The mechanism involves the following key steps:

-

Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and transcription.[5]

-

Inhibition of Topoisomerase IV: This enzyme is critical for the separation of interlinked daughter chromosomes following DNA replication.[5]

-

Formation of a Stable Complex: this compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands that have been cleaved by the enzymes.

-

Induction of DNA Damage: The accumulation of these stable complexes leads to double-strand breaks in the bacterial chromosome.

-

Cell Death: The extensive DNA damage triggers the SOS response and ultimately leads to bacterial cell death.

Mechanism of this compound Action.

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of the in vitro activity of this compound against Gram-positive bacteria is performed using standardized methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (based on CLSI M07 guidelines)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in 96-well microtiter plates.

2. Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Within 15 minutes, dilute the standardized suspension in CAMHB to a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method (based on CLSI M07 guidelines)

This method determines the MIC of an antimicrobial agent on a solid medium.

1. Preparation of Antimicrobial-Containing Agar Plates:

-

Prepare a series of dilutions of this compound from a stock solution.

-

Add a specific volume of each antimicrobial dilution to molten Mueller-Hinton Agar (MHA) to achieve the desired final concentrations. For fastidious organisms like Streptococcus spp., supplement the MHA with 5% defibrinated sheep blood.

-

Pour the agar into sterile petri dishes and allow it to solidify.

2. Inoculum Preparation:

-

Prepare the bacterial inoculum as described for the broth microdilution method to match a 0.5 McFarland standard.

-

Further, dilute the inoculum to achieve a final concentration of approximately 10^4 CFU per spot.

3. Inoculation and Incubation:

-

Using a multipoint inoculator, apply a standardized volume of the bacterial suspension to the surface of each agar plate, including a growth control plate without any antibiotic.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours. For fastidious organisms, incubate in a CO2-enriched atmosphere.

4. Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.

Antimicrobial Susceptibility Testing Workflow.

Conclusion

This compound demonstrates potent in vitro activity against a wide range of Gram-positive bacteria, including key pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus species. Its mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust basis for its bactericidal effects. The standardized methodologies outlined in this guide are essential for the accurate and reproducible assessment of its antibacterial spectrum, providing valuable data for preclinical and clinical research, as well as for guiding therapeutic decisions. This comprehensive overview serves as a critical resource for the scientific community engaged in the ongoing efforts to combat bacterial infections.

References

- 1. CLSI (2012) CLSI Document M07-A9. Methods for Dilution Antimicrobial Susceptibility Test for Bacteria that Grow Aerobically Approved Standard. 19th Edition, CLSI, Wayne. - References - Scientific Research Publishing [scirp.org]

- 2. In vitro activities of sparfloxacin, this compound, ciprofloxacin, and fleroxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [In vitro bactericidal effect of temafloxacin and this compound against streptococci] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Solubility of Tosufloxacin Tosylate: A Technical Guide for Researchers

For Immediate Release

[City, State] – November 7, 2025 – Tosufloxacin tosylate, a synthetic fluoroquinolone antibiotic, is a compound of significant interest in drug development due to its broad-spectrum activity against both aerobic and anaerobic bacteria. However, its efficacy in various research and formulation settings is intrinsically linked to its solubility characteristics. This technical guide provides an in-depth overview of the solubility of this compound tosylate in dimethyl sulfoxide (DMSO) and other common organic solvents, equipping researchers, scientists, and drug development professionals with the critical data and protocols necessary for their work.

Quantitative Solubility Data

The solubility of this compound tosylate has been reported in several key organic solvents. The data, compiled from various scientific sources, is presented below. It is important to note the variability in reported values, particularly for DMSO, which may be attributable to different experimental conditions such as temperature, the specific hydrate form of the compound, and measurement techniques.

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL | [1] |

| 2 mg/mL (clear solution) | ||

| < 1 mg/mL (insoluble or slightly soluble) | [2] | |

| ≥ 33 mg/mL | ||

| 100 mg/mL | [3] | |

| Dimethyl Formamide (DMF) | Approximately 30 mg/mL | [1] |

| Ethanol | Slightly soluble | [1] |

| Methanol | Slightly soluble | [4] |

| Acetonitrile | 100 µg/mL | [5] |

| Water | Approximately 0.246 mg/mL (0.246 g/L) | [6] |

| 1:2 solution of DMSO:PBS (pH 7.2) | Approximately 0.33 mg/mL | [1] |

For achieving maximum solubility in aqueous buffers, it is recommended to first dissolve this compound tosylate in DMSO and then dilute it with the aqueous buffer of choice.[1]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[7] This method involves achieving a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solute.

Objective: To determine the equilibrium solubility of this compound tosylate in a given organic solvent.

Materials:

-

This compound tosylate (crystalline solid)

-

Solvent of choice (e.g., DMSO, ethanol, methanol)

-

Glass vials or flasks with airtight seals

-

Mechanical shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound tosylate to a pre-determined volume of the solvent in a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a mechanical shaker with controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause particle size reduction.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a set period to allow the excess solid to sediment. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure that no solid particles are transferred, it is advisable to use a syringe fitted with a chemical-resistant filter (e.g., PVDF or PTFE).

-

Dilution (if necessary): Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Concentration Analysis: Determine the concentration of this compound tosylate in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound tosylate in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow and Mechanism of Action

To further elucidate the practical and theoretical aspects of working with this compound tosylate, the following diagrams illustrate a typical experimental workflow for solubility determination and the compound's mechanism of action.

Caption: A schematic of the shake-flask method workflow.

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

This guide serves as a foundational resource for researchers engaged in the study and application of this compound tosylate. The provided data and protocols are intended to facilitate experimental design and interpretation, ultimately contributing to the advancement of research in this field.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound tosylate hydrate | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound tosylate | 115964-29-9 [amp.chemicalbook.com]

- 5. This compound Tosylate | C26H23F3N4O6S | CID 93858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. who.int [who.int]

An In-depth Technical Guide to the Physical and Chemical Properties of Tosufloxacin Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of tosufloxacin tosylate, a synthetic fluoroquinolone broad-spectrum antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and is presented with a focus on clarity, data accessibility, and methodological insight.

Chemical and Physical Properties

This compound tosylate is a racemate comprising equimolar amounts of (R)- and (S)-tosufloxacin tosylate.[1] The addition of the tosylate group enhances the solubility and stability of the parent compound, this compound, making it more suitable for clinical applications.[2] The physical and chemical properties of this compound tosylate are summarized in the tables below.

Table 1: General Chemical Properties of this compound Tosylate

| Property | Value | Source |

| Chemical Name | 7-(3-Amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid 4-methylbenzenesulfonate | [3] |

| Synonyms | A-61827 tosylate, Ozex, Tosuxacin | [4][5] |

| Molecular Formula | C₂₆H₂₃F₃N₄O₆S | [1] |

| Molecular Weight | 576.55 g/mol | [4] |

| CAS Number | 115964-29-9 | [4] |

| Appearance | White to beige or yellowish crystalline powder | [3][4] |

Table 2: Physicochemical Properties of this compound Tosylate

| Property | Value | Source |

| Melting Point | 258-260°C | [4] |

| Water Solubility | Very slightly soluble[4], 0.0762 mg/mL[6] | [4][6] |

| Solubility in other solvents | DMSO: 2 mg/mL (clear)[3], 30 mg/mL[7][8]DMF: 30 mg/ml[7]Ethanol: slightly soluble[7] | [3][7][8] |

| pKa (Strongest Acidic) | 5.22 | [6] |

| pKa (Strongest Basic) | 9.8 | [6] |

| logP | 0.4 | [6] |

| Stability | Stable for ≥ 4 years when stored at -20°C.[7] The tosylate salt form generally has enhanced stability.[9] | [7][9] |

Mechanism of Action

This compound tosylate is a potent antibacterial agent that functions by inhibiting essential bacterial enzymes, leading to cell death.[2] It is a member of the fluoroquinolone class and is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[5][10]

The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][10]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.[2][10]

-

Topoisomerase IV: This enzyme is involved in the separation of interlinked daughter chromosomes after DNA replication.[2][10]

By targeting and inhibiting these enzymes, this compound tosylate stabilizes the transient breaks in DNA that are a normal part of the enzymes' function.[2] This leads to an accumulation of broken DNA fragments within the bacterial cell, which in turn triggers a cascade of lethal events, ultimately resulting in bacterial cell death.[2] The fluoroquinolone structure allows for enhanced penetration into the bacterial cell, and the tosylate group improves its solubility and stability.[2]

Caption: Mechanism of action of this compound Tosylate.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data on the physicochemical properties of active pharmaceutical ingredients (APIs).

The "shake-flask" method is a widely recommended and accepted technique for determining the equilibrium solubility of an API.[11]

Objective: To determine the saturation concentration of this compound tosylate in a specific solvent system at equilibrium.

Materials:

-

This compound tosylate powder

-

Appropriate buffer solutions (e.g., pH 1.2, 4.5, 6.8 to mimic physiological conditions)[12]

-

Mechanical shaker or agitator

-

Constant temperature bath (37 ± 1 °C)[11]

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)[13]

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

An excess amount of this compound tosylate powder is added to a known volume of the buffer solution in a sealed container.

-

The container is placed in a mechanical shaker within a constant temperature bath set to 37 ± 1 °C.[11]

-

The mixture is agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.[12]

-

After agitation, the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solids.

-

The concentration of this compound tosylate in the filtrate is then determined using a validated analytical method, such as HPLC-UV.

-

This procedure is repeated at a minimum of three different pH values.[11]

Caption: Experimental workflow for solubility determination.

The pKa of a drug is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.[14]

Objective: To determine the acid dissociation constants (pKa) of this compound tosylate.

Method: Potentiometric Titration

Materials:

-

This compound tosylate

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH)

-

Deionized water (carbon dioxide-free)

-

Thermostatted vessel

Procedure:

-

A known amount of this compound tosylate is accurately weighed and dissolved in a known volume of deionized water. A co-solvent may be used if solubility is low.[14]

-

The solution is placed in a thermostatted vessel, and the pH electrode is immersed.

-

The solution is titrated with a standardized acid or base at a constant rate.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values are determined from the inflection points of the titration curve.[14]

Method: UV-Vis Spectrophotometry

Procedure:

-

A series of buffer solutions with a range of known pH values are prepared.

-

A stock solution of this compound tosylate is prepared.

-

Aliquots of the stock solution are added to each buffer solution to create a series of solutions with the same drug concentration but different pH values.

-

The UV-Vis absorbance spectrum of each solution is recorded.

-

The absorbance at a specific wavelength (where the ionized and unionized forms have different absorbances) is plotted against the pH.

-

The resulting sigmoid curve is analyzed to determine the pKa, which corresponds to the pH at the half-equivalence point.

References

- 1. This compound Tosylate | C26H23F3N4O6S | CID 93858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Tosilate Hydrate? [synapse.patsnap.com]

- 3. This compound tosylate, 115964-29-9, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound Tosylate - LKT Labs [lktlabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. caymanchem.com [caymanchem.com]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. What is this compound Tosilate Hydrate used for? [synapse.patsnap.com]

- 11. who.int [who.int]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medwinpublishers.com [medwinpublishers.com]

In Vitro Activity of Tosufloxacin Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of tosufloxacin, a fluoroquinolone antibiotic, against a range of clinically significant anaerobic bacteria. This document summarizes key quantitative data, details common experimental protocols for susceptibility testing, and visualizes the underlying mechanism of action and experimental workflows.

Quantitative Assessment of In Vitro Activity

This compound has demonstrated potent in vitro activity against a variety of anaerobic microorganisms. Its efficacy is often compared to other quinolones and standard anaerobic treatments. The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's in vitro antibacterial potency. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) of this compound against several anaerobic bacterial species.

| Bacterial Species | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bacteroides fragilis | Not Specified | - | 0.78 |

| Bacteroides vulgatus | Not Specified | - | 0.39 |

| Bacteroides thetaiotaomicron | Not Specified | - | 1.56 |

| Peptostreptococcus asaccharolyticus | Not Specified | - | 0.39 |

| Anaerobic Cocci | Not Specified | - | - |

| Propionibacterium acnes | Not Specified | - | - |

| Clostridium perfringens | Not Specified | - | - |

| Clostridium difficile | Not Specified | - | - |

| Fusobacteria | Not Specified | - | - |

Data compiled from studies by Nord et al. and others. Detailed strain numbers for all species were not consistently available in the reviewed literature.

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against anaerobic bacteria relies on standardized susceptibility testing methods. The agar dilution method is a reference standard for this purpose.

Agar Dilution Method

This method is considered a reference standard by organizations like the Clinical and Laboratory Standards Institute (CLSI) for testing anaerobic bacteria.

Principle: Serial twofold dilutions of the antimicrobial agent are incorporated into an agar medium. A standardized inoculum of the test organism is then applied to the surface of the agar plates. The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits visible growth after incubation.

Detailed Methodology:

-

Antimicrobial Agent Preparation:

-

Prepare a stock solution of this compound of known concentration.

-

Perform serial twofold dilutions to achieve the desired final concentrations in the agar.

-

-

Medium Preparation:

-

Use a suitable agar medium for anaerobes, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.

-

Autoclave the medium and cool it to 48-50°C in a water bath.

-

-

Plate Preparation:

-

Add the appropriate volume of each antimicrobial dilution to molten agar to achieve the final desired concentrations.

-

Pour the agar into sterile Petri dishes and allow them to solidify.

-

Include a growth control plate containing no antimicrobial agent.

-

-

Inoculum Preparation:

-

Grow the anaerobic bacterial isolates to be tested on appropriate media to obtain a pure culture.

-

Suspend colonies in a suitable broth, such as thioglycolate broth, to a turbidity equivalent to a 0.5 McFarland standard.

-

-

Inoculation:

-

Using an inoculator, apply a standardized volume of the bacterial suspension to the surface of the prepared agar plates.

-

-

Incubation:

-

Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

-

-

Result Interpretation:

-

After incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.

-

Visualizing Key Processes

Mechanism of Action of this compound

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] This leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[1]

Caption: Mechanism of Action of this compound in Anaerobic Bacteria.

Experimental Workflow for Agar Dilution Susceptibility Testing

The following diagram illustrates the sequential steps involved in performing the agar dilution method for determining the MIC of this compound against anaerobic bacteria.

Caption: Workflow for Anaerobic Agar Dilution Susceptibility Testing.

Conclusion

This compound exhibits significant in vitro activity against a broad spectrum of anaerobic bacteria.[2][3] The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals. The standardized methodologies are crucial for obtaining reproducible and comparable results in the evaluation of antimicrobial agents against these challenging pathogens. The inhibition of DNA gyrase and topoisomerase IV remains the core mechanism behind the potent bactericidal action of this compound.[1] Further research, including comprehensive surveillance studies, is warranted to continue monitoring the susceptibility patterns of anaerobic bacteria to this compound and other fluoroquinolones.

References

The Core Mechanism of Tosufloxacin: A Technical Guide to its Impact on Bacterial DNA Replication and Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosufloxacin, a fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound disrupts bacterial DNA replication and repair. Through a comprehensive review of existing literature, we detail the inhibitory action of this compound on its target enzymes, the subsequent impact on DNA synthesis, and the induction of the bacterial SOS response. This document summarizes quantitative data on enzyme inhibition, outlines detailed experimental protocols for key assays, and provides visual representations of the critical pathways involved, offering a valuable resource for researchers in antibacterial drug discovery and development.

Introduction

The rise of antibiotic resistance necessitates a thorough understanding of the mechanisms of action of existing antimicrobial agents to inform the development of novel therapeutics. This compound is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its primary mode of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for maintaining the proper topology of DNA, which is essential for processes such as DNA replication, transcription, and chromosome segregation.[2][3] By targeting these enzymes, this compound effectively halts DNA synthesis and triggers a cascade of events leading to bacterial cell death.[2] This guide will explore the intricate details of this compound's interaction with its targets and the downstream consequences for bacterial DNA metabolism.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

This compound, like other fluoroquinolones, functions by stabilizing the covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand.[2] This stabilized "cleavage complex" prevents the re-ligation of the DNA backbone, leading to the accumulation of double-strand breaks.[2]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial chromosome, a process that is vital for the initiation of DNA replication and the relief of torsional stress ahead of the replication fork.[2][4] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[5]

-

Topoisomerase IV: This enzyme's primary role is in the decatenation of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[6] In many Gram-positive bacteria, topoisomerase IV is the primary target.[6][7]

The inhibition of these enzymes by this compound leads to the cessation of DNA replication and the generation of lethal double-strand breaks.[8]

Quantitative Data: Inhibitory Activity of this compound

The efficacy of this compound in inhibiting DNA gyrase and topoisomerase IV can be quantified by determining its 50% inhibitory concentration (IC50). The following table summarizes the available IC50 values for this compound against these enzymes from Enterococcus faecalis. For comparative purposes, data for other fluoroquinolones against enzymes from various bacterial species are also included.

| Antibiotic | Bacterium | Target Enzyme | IC50 (µg/mL) |

| This compound | Enterococcus faecalis | DNA Gyrase | 11.6[1] |

| This compound | Enterococcus faecalis | Topoisomerase IV | 3.89[1] |

| Ciprofloxacin | Enterococcus faecalis | DNA Gyrase | 27.8[1] |

| Ciprofloxacin | Enterococcus faecalis | Topoisomerase IV | 9.30[1] |

| Ciprofloxacin | Streptococcus pneumoniae | DNA Gyrase | >100 |

| Ciprofloxacin | Streptococcus pneumoniae | Topoisomerase IV | 20 |

| Gemifloxacin | Staphylococcus aureus | DNA Gyrase | 0.31[9] |

| Gemifloxacin | Staphylococcus aureus | Topoisomerase IV | 0.25[9] |

Impact on Bacterial DNA Replication

The formation of stable this compound-enzyme-DNA complexes physically obstructs the progression of the DNA replication machinery.[4][8] This leads to a rapid inhibition of DNA synthesis.[7][10]

Blockade of Replication Forks

The stalled replication forks at the sites of the cleavage complexes are a primary consequence of this compound's action.[4][8] This blockage prevents the unwinding of the DNA template and the synthesis of new DNA strands, ultimately leading to the arrest of the entire replication process.[4]

Quantitative Measurement of DNA Synthesis Inhibition

While the qualitative effect of fluoroquinolones on DNA synthesis is well-established, specific quantitative data for this compound's direct impact on the rate of DNA synthesis in various bacterial species requires further investigation. However, methods such as monitoring the incorporation of radiolabeled thymidine or using digital PCR to quantify replication origins can be employed to assess the rate of DNA synthesis after antibiotic exposure.[11][12][13][14] Studies with other fluoroquinolones, like ciprofloxacin, have demonstrated a rapid decline in DNA synthesis following treatment.[10]

Induction of the SOS DNA Repair Response

The accumulation of double-strand breaks and stalled replication forks triggers the bacterial SOS response, a complex network of genes involved in DNA repair and damage tolerance.[10][15][16][17]

The SOS Signaling Pathway

The central regulators of the SOS response are the RecA and LexA proteins.[15][16][17][18]

-

Sensing DNA Damage: Single-stranded DNA (ssDNA) regions, generated at stalled replication forks and double-strand breaks, are bound by the RecA protein.[16][17][18]

-

Activation of RecA: The RecA-ssDNA nucleoprotein filament becomes activated (RecA*).[16][17]

-

LexA Autocleavage: RecA* stimulates the autocatalytic cleavage of the LexA repressor protein.[15][16][17][18]

-

Derepression of SOS Genes: Cleavage of LexA leads to the derepression of more than 40 genes in the SOS regulon, which are involved in DNA repair, translesion synthesis, and cell cycle arrest.[16][17]

Figure 1: this compound-induced SOS response pathway.

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity by this compound can be quantified.

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 2.5 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL BSA)

-

10 mM ATP solution

-

This compound stock solution (in DMSO or water)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

4 µL 5X Assay Buffer

-

2 µL 10 mM ATP

-

1 µL relaxed plasmid DNA (e.g., 0.5 µg)

-

1 µL this compound at various concentrations (or vehicle control)

-

x µL sterile water to a final volume of 19 µL

-

-

Initiate the reaction by adding 1 µL of DNA gyrase (e.g., 1 unit).

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the DNA forms are well-separated.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC50 of this compound.

References

- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Norfloxacin-induced DNA gyrase cleavage complexes block Escherichia coli replication forks, causing double-stranded breaks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase IV is a target of quinolones in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Digital Quantification of DNA Replication and Chromosome Segregation Enables Determination of Antimicrobial Susceptibility After Only 15 Minutes of Antibiotic Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods to monitor bacterial growth and replicative rates at the single-cell level - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Counting Replication Origins to Measure Growth of Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Correlation Between Rate of Cell Growth and Rate of DNA Synthesis in Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A New Model for SOS-induced Mutagenesis: How RecA Protein Activates DNA Polymerase V - PMC [pmc.ncbi.nlm.nih.gov]

- 18. genes.atspace.org [genes.atspace.org]

Methodological & Application

Application Notes and Protocols: Tosufloxacin in In Vivo Animal Models for Pneumonia Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tosufloxacin in preclinical animal models of pneumonia. The information compiled herein, including quantitative efficacy data and detailed experimental protocols, is intended to guide researchers in designing and executing studies to evaluate the in vivo activity of this compound against key pneumonia pathogens.

Quantitative Efficacy Data of this compound

The following tables summarize the in vitro and in vivo efficacy of this compound against major bacterial pathogens associated with pneumonia.

Table 1: In Vitro Activity of this compound Against Pediatric Clinical Isolates of Pneumonia Pathogens

| Bacterial Species | Strain Type | MIC90 (μg/mL) | Comparator Drug (MIC90, μg/mL) |

| Streptococcus pneumoniae | Penicillin-Susceptible (PSSP) | 0.25 | Levofloxacin (>16), Azithromycin (>256) |

| Penicillin-Intermediate (PISP) | 0.25 | Levofloxacin (>16), Azithromycin (>256) | |

| Penicillin-Resistant (PRSP) | 0.25 | Levofloxacin (>16), Azithromycin (>256)[1] | |

| Haemophilus influenzae | β-lactamase-negative ampicillin-susceptible (BLNAS) | 0.0078 | Levofloxacin (0.0625), Azithromycin (2) |

| β-lactamase-negative ampicillin-resistant (BLNAR) | 0.0078 | Levofloxacin (0.0625), Azithromycin (2)[1] | |

| Moraxella catarrhalis | - | 0.0156 | Levofloxacin (0.125)[1] |

| Mycoplasma pneumoniae | Macrolide-Resistant (MRMP) | 0.25 | Minocycline (1.0) |

| Macrolide-Sensitive (MSMP) | 0.5 | Minocycline (1.0) |

Table 2: In Vivo Efficacy of this compound in a Murine Pneumonia Model

| Pathogen | Animal Model | Treatment | Key Finding | Comparator Finding |

| Streptococcus pneumoniae (PRSP) | Mice | This compound | Viable bacterial cell counts in lung <4.22 Log10 CFU/g | Less effective than Levofloxacin, Azithromycin, or Cefcapene[1] |

Experimental Protocols for In Vivo Pneumonia Models

The following protocols are detailed methodologies for establishing murine models of bacterial pneumonia to evaluate the efficacy of this compound.

Murine Model of Streptococcus pneumoniae Pneumonia

This protocol describes the induction of pneumonia in mice via intranasal or intratracheal inoculation of Streptococcus pneumoniae.

Materials:

-

Streptococcus pneumoniae strain (e.g., a virulent serotype 3 strain or a penicillin-resistant clinical isolate)[1]

-

Todd-Hewitt broth supplemented with 0.5% yeast extract

-

Phosphate-buffered saline (PBS), sterile

-

Blood agar plates

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

-

Pipettes and sterile tips

-

(For intratracheal inoculation) A small animal laryngoscope and a gel-loading pipette tip or a specialized intratracheal aerosolizer[2][3]

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate S. pneumoniae from a frozen stock into Todd-Hewitt broth with yeast extract and culture overnight at 37°C in a 5% CO2 incubator.

-

Subculture the bacteria into fresh, pre-warmed broth and grow to a mid-logarithmic phase (OD600 ≈ 0.4-0.6).

-

Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend the pellet in PBS to the desired concentration (e.g., 1 x 10^7 to 1 x 10^8 CFU/mL). The final inoculum concentration should be determined based on pilot studies to achieve a consistent infection without overwhelming the host.

-

-

Infection Procedure (Intranasal Inoculation):

-

Anesthetize the mice via intraperitoneal injection of the anesthetic cocktail.

-

Once the mice are fully anesthetized (unresponsive to a toe pinch), position them in a supine position.

-

Carefully instill a 20-50 µL drop of the bacterial suspension onto the nares of each mouse, allowing for inhalation into the lungs.

-

-

Infection Procedure (Intratracheal Inoculation):

-

Anesthetize the mouse as described above.

-

Position the mouse on a small, angled board to extend its neck.

-

Visualize the trachea using a small animal laryngoscope.

-

Carefully insert a gel-loading pipette tip or a specialized atomizer containing 50 µL of the bacterial suspension into the trachea.

-

Administer the inoculum directly into the lungs. This method ensures a more direct and consistent delivery to the lower respiratory tract.[3]

-

-

This compound Treatment:

-

Initiate treatment at a predetermined time point post-infection (e.g., 2-4 hours).

-

Administer this compound orally (e.g., via gavage) or subcutaneously at the desired dosage. The dosing regimen (e.g., once or twice daily) and duration should be based on the pharmacokinetic profile of the drug in mice and the specific research question.

-

-

Endpoint Analysis (Quantification of Bacterial Load):

-

At selected time points post-infection (e.g., 24, 48, and 72 hours), euthanize the mice.

-

Aseptically remove the lungs and place them in a sterile tube containing a known volume of sterile PBS.

-

Homogenize the lung tissue using a mechanical homogenizer.

-

Prepare serial dilutions of the lung homogenate in sterile PBS.

-

Plate the dilutions onto blood agar plates and incubate overnight at 37°C in a 5% CO2 incubator.

-

Count the number of colony-forming units (CFU) and calculate the bacterial load per gram of lung tissue.

-

Murine Model of Mycoplasma pneumoniae Pneumonia

A similar murine model can be adapted for Mycoplasma pneumoniae, with modifications to the culture conditions and infection protocol.

Key Modifications:

-

Bacterial Culture: M. pneumoniae requires specialized SP4 medium for growth.

-

Inoculum: A higher inoculum may be required to establish a consistent infection.

-

Endpoint Analysis: Quantification of M. pneumoniae can be performed by quantitative PCR (qPCR) on lung homogenates due to its slower growth and lack of a cell wall, making traditional CFU counts challenging.

Mechanism of Action and Experimental Workflow

The antibacterial activity of this compound is primarily mediated through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication, leading to bacterial cell death.

Figure 1: Mechanism of action of this compound.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a murine pneumonia model.

Figure 2: Experimental workflow for in vivo pneumonia model.

References

Determining the In-Vitro Minimum Inhibitory Concentration (MIC) of Tosufloxacin

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a critical in-vitro method for assessing the susceptibility of bacterial strains to this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound using standardized methods and presents a summary of its activity against various bacterial pathogens.

Data Presentation

The in-vitro activity of this compound has been evaluated against a multitude of clinically relevant bacterial isolates. The following table summarizes the MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of the tested strains are inhibited, respectively.

| Bacterial Species | Specimen Source | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | Cystic Fibrosis Sputum | 0.063 | 0.063 |

| Escherichia coli | Cystic Fibrosis Sputum | ≤0.016 | ≤0.016 |

| Pseudomonas aeruginosa (Standard) | Cystic Fibrosis Sputum | 0.5 | 2.0 |

| Pseudomonas aeruginosa (Resistant) | Cystic Fibrosis Sputum | 4.0 | >16.0 |

| Haemophilus influenzae | Cystic Fibrosis Sputum | ≤0.016 | 0.032 |

| Streptococcus pneumoniae | Respiratory Infections | Not Specified | 0.12-0.5 |

| Moraxella catarrhalis | Respiratory Infections | Not Specified | ≤0.06 |

| Klebsiella pneumoniae | Respiratory Infections | Not Specified | Potent Activity |

| Bacteroides fragilis | Anaerobic Infections | Not Specified | 0.78 |

| Bacteroides vulgatus | Anaerobic Infections | Not Specified | 0.39 |

| Bacteroides thetaiotaomicron | Anaerobic Infections | Not Specified | 1.56 |

| Peptostreptococcus asaccharolyticus | Anaerobic Infections | Not Specified | 0.39 |

Experimental Protocols

Standardized methods for MIC determination are crucial for inter-laboratory reproducibility. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.[1][2] The two most common methods are Broth Microdilution and Agar Dilution.

Protocol 1: Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., sterile distilled water, with adjustments to pH if necessary)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria

-

Specialized broth (e.g., Haemophilus Test Medium) for fastidious organisms

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland standards

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher. The specific solvent and storage conditions should be based on the manufacturer's instructions.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate, discarding the final 50 µL from the last well. This will create a range of this compound concentrations.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation: Inoculate each well of the microtiter plate with 50 µL of the final bacterial suspension. This will bring the total volume in each well to 100 µL.

-

Controls:

-

Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).

-

Sterility Control: A well containing only broth (no bacteria or antibiotic).

-

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the well. This can be determined by visual inspection or with a microplate reader.

Protocol 2: Agar Dilution Method

This method involves incorporating various concentrations of this compound into agar plates, which are then inoculated with the test bacteria.

Materials:

-

This compound powder

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., a multipoint replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution as described in the broth microdilution protocol.

-

Preparation of Agar Plates:

-

Prepare molten MHA and cool to 45-50°C.

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

Add a specific volume of each this compound dilution to a corresponding volume of molten agar to achieve the desired final concentrations. For example, add 1 mL of a 10x concentrated antibiotic solution to 9 mL of molten agar.

-

Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.

-

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the broth microdilution protocol.

-

Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension using a calibrated loop or a multipoint replicator. The final inoculum spot should contain approximately 10⁴ CFU.

-

Controls:

-

Growth Control: An agar plate with no antibiotic, inoculated with the test bacteria.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound on the agar plate that completely inhibits the visible growth of the bacteria.

Mandatory Visualizations

Mechanism of Action of this compound

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[5] Inhibition of these enzymes leads to the disruption of DNA replication, repair, and recombination, ultimately resulting in bacterial cell death.

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

The following diagram outlines the general workflow for determining the MIC of this compound using either the broth microdilution or agar dilution method.

Caption: Workflow for MIC determination.

References

Application Note: A Robust HPLC Method for the Quantification of Tosufloxacin in Pharmaceutical Formulations

Application Notes and Protocols for the Use of Tosufloxacin in Cell Culture Infection Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the fluoroquinolone antibiotic, tosufloxacin, in various in vitro cell culture infection models. This document outlines the mechanism of action, provides quantitative data on its efficacy and cytotoxicity, and offers detailed protocols for its application in studying intracellular bacterial infections.

Introduction to this compound

This compound is a broad-spectrum fluoroquinolone antibiotic that exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, repair, and recombination. By targeting these enzymes, this compound effectively halts bacterial proliferation, leading to bacterial cell death.[1] Notably, this compound has demonstrated efficacy against intracellular pathogens, making it a valuable tool for research in cell culture infection models.

Data Presentation

In Vitro Antibacterial Efficacy of this compound

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC50 and MIC90 values of this compound against various bacterial pathogens commonly used in research.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Streptococcus pneumoniae | ≤0.06 | 0.12 | [2] |

| Haemophilus influenzae | ≤0.016 | 0.032 | [3] |

| Moraxella catarrhalis | ≤0.06 | ≤0.06 | [2] |

| Staphylococcus aureus | 0.063 | 0.063 | [3] |

| Pseudomonas aeruginosa | 0.5 | 2.0 | [3] |

| Escherichia coli | ≤0.016 | ≤0.016 | [3] |

| Salmonella spp. | N/A | N/A | [4] |

| Shigella spp. | N/A | N/A | [4] |

| Campylobacter spp. | N/A | N/A | [4] |

Intracellular Activity of this compound

A critical aspect of evaluating antibiotics for the treatment of infections caused by intracellular pathogens is their ability to penetrate host cells and exert their antibacterial effect within the intracellular environment.

| Cell Line | Bacterial Species | This compound Concentration (µg/mL) | Observation | Reference |

| WI-38 (Human Lung Fibroblasts) | Salmonella enteritidis | 0.2 and 0.78 | More effective suppression of intracellular multiplication compared to ofloxacin and norfloxacin.[5][6] | [5][6] |

The ratio of intracellular to extracellular concentration of this compound in WI-38 cells was found to be 1.7-fold higher than that of ofloxacin and 2.6-fold higher than that of norfloxacin, indicating superior cell penetration.[5][6]

Cytotoxicity Data (IC50 Values)

| Cell Line | Cell Type | IC50 (µg/mL) - Ciprofloxacin | Reference |

| HepG2 | Human Liver Carcinoma | 22 (24h), 5.6 (48h) | [2] |

| MCF7 | Human Breast Adenocarcinoma | 54 (24h), 11.5 (48h) | [2] |

| HeLa | Human Cervical Adenocarcinoma | 53.74 (24h) | [7] |

| DU-145 | Human Prostate Carcinoma | 75.07 (24h) | [7] |

| Fibroblasts | Normal Human Fibroblasts | 159.62 (24h) | [7] |

Signaling Pathways

Mechanism of Action of this compound

This compound's primary targets are bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. The inhibition of these enzymes leads to the accumulation of double-stranded DNA breaks, ultimately causing bacterial cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro activities of a new fluoroquinolone derivative highly active against Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Ceragenins and Antimicrobial Peptides on the A549 Cell Line and an In Vitro Co-Culture Model of A549 Cells and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental evolution of Staphylococcus aureus in macrophages: dissection of a conditional adaptive trait promoting intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Methodology for Testing Tosufloxacin Efficacy in Biofilm Models

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to biological or abiotic surfaces. This mode of growth confers significant protection from host immune responses and antimicrobial agents, with bacteria in biofilms being up to 1000 times more resistant to antibiotics than their free-living, planktonic counterparts. Consequently, biofilm-associated infections are often chronic, difficult to eradicate, and pose a significant challenge in clinical settings.

Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While its efficacy against planktonic bacteria is well-documented, its ability to penetrate and eradicate mature biofilms requires specialized testing methodologies. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to quantitatively and qualitatively assess the efficacy of this compound against bacterial biofilms using established in vitro models.

Key Pharmacodynamic Parameters for Biofilm Susceptibility

Standard metrics like the Minimum Inhibitory Concentration (MIC) are based on planktonic bacteria and do not accurately predict antibiotic efficacy against biofilms. Therefore, biofilm-specific parameters are essential:

-

Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

-

Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed, mature biofilm. The MBEC is often significantly higher than the MIC.[1]

Data Presentation: Quantitative Analysis of Antimicrobial Efficacy

Summarizing efficacy data in a structured format is crucial for comparing the activity of this compound against planktonic and biofilm-embedded bacteria. The table below provides a template with representative data, including specific findings for this compound and illustrative examples from other fluoroquinolones like ciprofloxacin to demonstrate the typical disparity between MIC and MBEC values.

Table 1: Comparison of Planktonic MIC and Biofilm-Specific Concentrations (µg/mL)

| Organism | Antibiotic | Planktonic MIC | MBIC | MBEC | Fold Increase (MBEC/MIC) | Reference |

| Nontypeable Haemophilus influenzae | This compound | 0.015 - 0.06 | Not Reported | 0.96 (Effective Conc.) | >16x | [2] |

| Staphylococcus aureus | This compound | 0.1 - 0.2 | Not Reported | Effective vs. Persisters | Not Applicable | [3] |

| Escherichia coli | This compound | 0.05 | Not Reported | Effective vs. Persisters | Not Applicable | [4] |

| Pseudomonas aeruginosa | Ciprofloxacin (Illustrative) | 0.5 | Not Reported | 5.0 | 10x | [5] |

| P. aeruginosa (Clinical Isolate) | Ciprofloxacin (Illustrative) | 0.5 | Not Reported | >8000 (MCK 99.99%) | >16,000x | [6] |

| S. aureus (MSSA) | Oxacillin (Illustrative) | 0.25 - 0.5 | Not Reported | 1 - 25 | 4-100x | [7] |

Note: Data for ciprofloxacin and oxacillin are included to illustrate the significant increase in concentration typically required to eradicate biofilms compared to inhibiting planktonic growth. The "Effective Conc." for this compound indicates a concentration shown to destroy biofilm and exhibit bactericidal activity, though not explicitly defined as an MBEC in the study.[2]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and underlying biological pathways aids in understanding the methodology and context.

References

- 1. Overcoming Multidrug Resistance and Biofilms of Pseudomonas aeruginosa with a Single Dual-Function Potentiator of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. A Clinical Drug Library Screen Identifies this compound as Being Highly Active against Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc Acetate Potentiates the Action of this compound against Escherichia coli Biofilm Persisters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pseudomonas aeruginosa biofilms are more susceptible to ciprofloxacin than to tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pseudomonas aeruginosa Is More Tolerant Under Biofilm Than Under Planktonic Growth Conditions: A Multi-Isolate Survey [frontiersin.org]

- 7. Antimicrobial Treatment of Staphylococcus aureus Biofilms | MDPI [mdpi.com]

Application Notes and Protocols for Studying Bacterial Persistence Mechanisms with Tosufloxacin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing tosufloxacin, a fluoroquinolone antibiotic, as a powerful tool to investigate the intricate mechanisms of bacterial persistence. Persister cells, a subpopulation of dormant or slow-growing bacteria, exhibit high tolerance to antibiotics and are implicated in chronic and recurrent infections. This compound has demonstrated significant activity against persister cells of both Gram-negative and Gram-positive bacteria, making it an invaluable agent for studying the genetic and physiological basis of this phenomenon.[1][2]

Introduction to this compound's Anti-Persister Activity

This compound exerts its bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.[3] This mechanism leads to the accumulation of DNA double-strand breaks and ultimately cell death.[3] Notably, this compound has shown superior activity against persisters compared to many other quinolones.[1] Studies have revealed that this compound can effectively eradicate Staphylococcus aureus persisters within 48 hours in vitro and is also highly active against Escherichia coli and Pseudomonas aeruginosa persisters.[2] Its efficacy is attributed in part to its chemical structure, particularly the 2,4-difluorophenyl group at the N-1 position.[2][4]

Key Signaling Pathways and Genes in this compound Persistence

Genetic screens using this compound have been instrumental in identifying novel genes and pathways involved in bacterial persistence. A screen of an E. coli knockout library identified 18 genes whose deletion led to a defect in persistence to this compound.[1] These genes are involved in various cellular processes, including:

-

DNA Repair: recG, recN, ruvC, uvrD, xseA

-

Cell Envelope Biogenesis and Integrity: acrA, acrB, ddlB, lpcA, rfaH, surA, tatC, tolQ

-

Metabolism: gltI

-

DNA Replication: dnaG

-

Other/Unknown Functions: hlpA, ydfI

Particularly, mutations in genes related to periplasmic proteins like surA and lpcA showed the most significant defect in persistence, suggesting a crucial role for the cell envelope in tolerating this compound.[1][5]

Figure 1: Signaling pathways and genes involved in E. coli persistence to this compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound to investigate bacterial persistence.

Table 1: Survival of E. coli BW25113 and Mutant Strains after this compound Treatment (10 µM) [1]

| Strain | Survival after 3 days (CFU/mL) | Survival after 4 days (CFU/mL) |

| Wild-type BW25113 | 105-106 | > 104 |

| ΔsurA | 0 | 0 |